Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate is a chemical compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate typically involves the esterification of 2-methoxypyrimidine-4,5-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-4,5-dicarboxylic acid derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyrimidine-4,5-dicarboxylate: Lacks the methoxy group, leading to different chemical properties.
Dimethyl 2-ethoxypyrimidine-4,5-dicarboxylate: Contains an ethoxy group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness
This makes it a valuable compound for specific research and industrial purposes .
Properties
Molecular Formula |
C9H10N2O5 |
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Molecular Weight |
226.19 g/mol |
IUPAC Name |
dimethyl 2-methoxypyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C9H10N2O5/c1-14-7(12)5-4-10-9(16-3)11-6(5)8(13)15-2/h4H,1-3H3 |
InChI Key |
AMMXMVAYKLDKTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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